7-Chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13ClN2O5.C2H6O/c1-3-16-7-9 (14 (19)22-4-2)13 (18)8-5-12 (17 (20)21)10 (15)6-11 (8)16;1-2-3/h5-7H,3-4H2,1-2H3;3H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Scientific Research Applications
Synthesis and Antibacterial Properties
Antimicrobial Drug Synthesis : This compound is a base substance in the synthesis of derivatives with significant antibacterial activity, particularly in the series of fluoroquinolones. The ethyl esters of related acids react under mild conditions with various anilines to form secondary enamines, contributing to their antibacterial efficacy (Glushkov, Marchenko, & Levshin, 1997).
Development of Antibacterial Preparations : The compound forms the basis of several antibacterial preparations due to its nitroquinoline structure. Synthesis involving substitution at the 7-position by various amines or heteryl fragments has been explored (Glushkov et al., 1989).
Chemical Synthesis and Structural Analysis
Synthesis of Heterocycles : Direct interaction of this compound with salicylaldehyde oxyanion has been used to synthesize heterocycles, such as 4-oxo-[1,4]benzoxazepino[2,3-h]quinoline-3-carboxylic esters, which show good antifungal activity against C. albicans (Farrayeh et al., 2013).
Antibacterial Agent Synthesis : This compound is involved in the preparation of 1,4-dihydro-4-oxopyridinecarboxylic acids, which have shown potent in vitro antibacterial activity and efficacy in treating systemic infections (Matsumoto et al., 1984).
Anticancer Activity
- Breast Cancer Treatment : Derivatives of 7-Chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid have been tested for their anticancer effects against the breast cancer MCF-7 cell line, demonstrating significant activity (Gaber et al., 2021).
Biochemical Analysis
Cellular Effects
Quinolones are known to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinolones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
7-chloro-1-ethyl-6-nitro-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O5/c1-2-14-5-7(12(17)18)11(16)6-3-10(15(19)20)8(13)4-9(6)14/h3-5H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLLQPWMFULLDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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